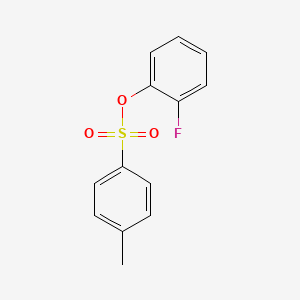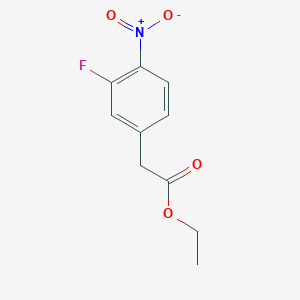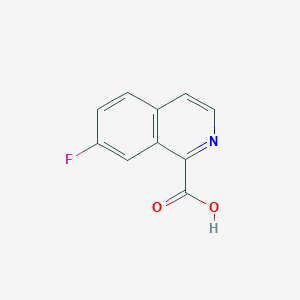
7-Fluoroisoquinoline-1-carboxylic acid
Übersicht
Beschreibung
7-Fluoroisoquinoline-1-carboxylic acid is a heterocyclic compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol.
Wirkmechanismus
Target of Action
7-Fluoroisoquinoline-1-carboxylic acid, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, namely DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial replication, making them effective targets for antimicrobial drugs .
Mode of Action
The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to DNA synthesis and replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these pathways, leading to the cessation of bacterial replication .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by its Log Po/w values, which range from 1.4 to 2.49 .
Result of Action
The result of the compound’s action is the inhibition of bacterial replication, leading to the death of bacterial cells . By disrupting the normal functioning of DNA gyrase and topoisomerase IV, the compound prevents the bacteria from replicating their DNA, which is a crucial step in bacterial proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinoline-1-carboxylic acid typically involves the introduction of a fluorine atom into the isoquinoline ring system. One common method is the reaction of isoquinoline with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper complexes to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A heterocyclic aromatic compound with a nitrogen atom at the first position of the fused ring system.
Isoquinoline: Similar to quinoline but with the nitrogen atom at the second position.
Fluoroquinolones: A class of antibiotics that include compounds like ciprofloxacin and levofloxacin
Uniqueness: 7-Fluoroisoquinoline-1-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
7-fluoroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEOGRISHUBJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


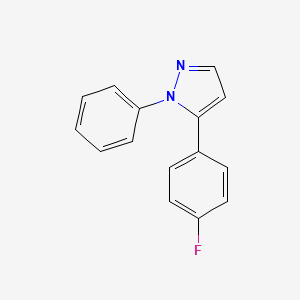

![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3137741.png)
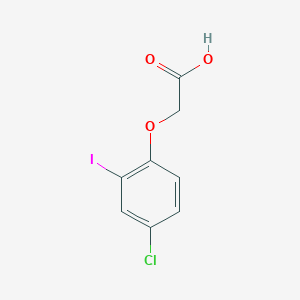

![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)
![3-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3137764.png)
![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)
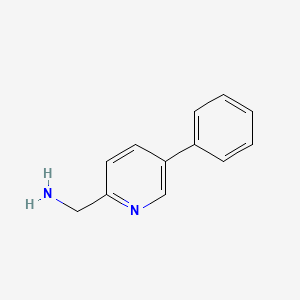
![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)

